Benzyl acetate

Description

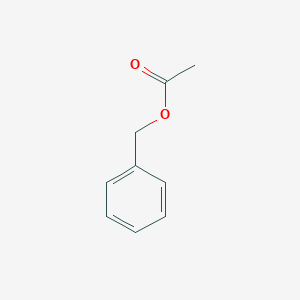

Structure

3D Structure

Properties

IUPAC Name |

benzyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKGYYKBILRGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2, Array, CH3COOCH2C6H5 | |

| Record name | BENZYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | benzyl acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Benzyl_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020151 | |

| Record name | Benzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyl acetate is a colorless liquid with an odor of pears. (USCG, 1999), Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid, Colorless liquid with an odor of jasmine or pears; [CHEMINFO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a sweet, fruity, floral (Jasmine) odour, Colorless liquid with an odor of pears. | |

| Record name | BENZYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/318/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | BENZYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/258 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

419.9 °F at 760 mmHg (NTP, 1992), 213 °C, Bp: 134 °C at 102 mm Hg, 212.00 to 215.00 °C. @ 760.00 mm Hg, 212 °C, 419.9 °F | |

| Record name | BENZYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/258 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

195 °F (NFPA, 2010), 90 °C (closed cup), 90 °C c.c., 195 °F | |

| Record name | BENZYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/258 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; MISCIBLE WITH ALCOHOL, ETHER, SOL IN BENZENE, CHLOROFORM, Miscible in ethanol, soluble in ethyl ether and acetone., In water, 3.1 g/l., 3.1 mg/mL at 25 °C, Solubility in water at 20 °C: none, very slightly soluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | BENZYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/318/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.04 (USCG, 1999) - Denser than water; will sink, 1.050 @ 25 °C/4 °C, Relative density (water = 1): 1.1, 1.049-1.059, 1.04 | |

| Record name | BENZYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/318/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | BENZYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/258 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.1 (AIR= 1), Relative vapor density (air = 1): 5.1, 5.1 | |

| Record name | BENZYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/258 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 113 °F ; 10 mmHg at 189.7 °F (NTP, 1992), 0.17 [mmHg], 0.177 mm Hg at 25 °C /from experimentally-derived coefficients/, Vapor pressure, Pa at 25 °C: 190, 1 mmHg at 113 °F | |

| Record name | BENZYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/258 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

WATER-WHITE LIQUID | |

CAS No. |

140-11-4 | |

| Record name | BENZYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ECG3V79ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/258 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-60.7 °F (NTP, 1992), -51 °C, -51.3 °C, -60.7 °F | |

| Record name | BENZYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/258 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

The Scent of Nature: A Technical Guide to Benzyl Acetate in Jasmine and Ylang-Ylang

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) acetate (B1210297) is a pivotal organic ester, renowned for its characteristic sweet, floral, and fruity aroma reminiscent of jasmine. This compound is a major constituent of the essential oils extracted from the flowers of jasmine (Jasminum grandiflorum and Jasminum sambac) and ylang-ylang (Cananga odorata), contributing significantly to their iconic fragrances.[1][2] Beyond its olfactory importance in the perfume and cosmetics industries, the study of benzyl acetate's natural occurrence, biosynthesis, and quantification provides a valuable model for understanding plant secondary metabolism and the production of volatile organic compounds (VOCs). This technical guide offers an in-depth exploration of this compound in these two prominent aromatic plants, presenting quantitative data, detailed experimental protocols, and a visualization of its biosynthetic pathway.

Quantitative Occurrence of this compound

The concentration of this compound in jasmine and ylang-ylang essential oils can vary considerably based on factors such as the species, geographical origin, stage of flower development, and the extraction method employed.[3][4] The following tables summarize the quantitative data from various studies, providing a comparative overview of this compound content.

Table 1: this compound Concentration in Jasmine Species

| Jasmine Species | Extraction Method | This compound Concentration (%) | Reference(s) |

| Jasminum grandiflorum | Solvent Extraction (Absolute) | 20 - 30 | [5] |

| Jasminum grandiflorum | Solvent Extraction (Absolute) | 15 - 25 | [6] |

| Jasminum grandiflorum | Solvent Extraction (Absolute) | 14.42 | [7] |

| Jasminum sambac | Solvent Extraction (Absolute) | 15 - 20 | [8] |

| Jasminum sambac | Solvent Extraction (Absolute) | 4 - 5 | [1] |

| Jasminum sambac | Headspace-Solid Phase Microextraction (HS-SPME) | 23.7 | [9] |

| Jasminum sambac | Hydrodistillation | 1.44 | [10] |

Table 2: this compound Concentration in Ylang-Ylang (Cananga odorata)

| Ylang-Ylang Oil Grade/Fraction | Extraction Method | This compound Concentration (%) | Reference(s) |

| Extra | Fractional Distillation | 28 | [11] |

| Extra | Fractional Distillation | 14.5 | [12] |

| Not Specified | Not Specified | 2.82 - 5.02 | [13] |

| Not Specified | Not Specified | 11.63 | [12] |

Experimental Protocols

The extraction and quantification of this compound from jasmine and ylang-ylang flowers are critical for both research and industrial applications. The following are detailed methodologies for commonly employed techniques.

Extraction of Essential Oils

This method is suitable for obtaining essential oils from fresh or dried plant material.

-

Sample Preparation: Freshly harvested flowers are weighed. For dried material, the flowers are typically air-dried or oven-dried at a low temperature (e.g., 40-50°C) and then ground into a coarse powder.[10]

-

Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask, a condenser, and a collection burette.

-

Distillation: The plant material is placed in the round-bottom flask and submerged in distilled water (a common ratio is 1:10 w/v, e.g., 100 g of flowers in 1 L of water).[14][15]

-

Heating: The flask is heated to boiling, and the steam, carrying the volatile essential oils, rises into the condenser.

-

Condensation and Collection: The steam condenses back into a liquid, and the essential oil, being immiscible with water, separates and is collected in the burette.

-

Duration: The distillation process is typically carried out for 3-6 hours to ensure complete extraction of the volatile compounds.[14][16]

-

Oil Separation and Drying: The collected oil is separated from the aqueous layer (hydrosol) and dried over anhydrous sodium sulfate (B86663) to remove any residual water.

This method is preferred for delicate flowers like jasmine, as it avoids the high temperatures of distillation that can degrade certain aromatic compounds.[17][18]

-

Sample Preparation: Freshly picked flowers are used to maximize the yield and quality of the absolute.[17]

-

First Extraction (Concrete):

-

The flowers are immersed in a non-polar solvent, typically hexane (B92381), in a sealed container.[19][20]

-

The mixture is agitated or left to stand for a specific period to allow the solvent to extract the aromatic compounds, waxes, and pigments.

-

The solvent is then decanted and evaporated under reduced pressure, leaving a waxy, semi-solid mass known as the "concrete."[21]

-

-

Second Extraction (Absolute):

-

The concrete is washed with a polar solvent, usually ethanol (B145695), to dissolve the aromatic compounds, leaving behind the waxes and other non-polar substances.[22]

-

The ethanolic solution is then chilled to precipitate any remaining waxes, which are subsequently removed by filtration.

-

The ethanol is evaporated from the filtered solution under vacuum to yield the final product, the "absolute," which is a highly concentrated aromatic oil.[21]

-

This is a solvent-free method ideal for analyzing the volatile compounds emitted by living flowers or freshly picked samples.[3][23]

-

Sample Preparation: A single fresh flower or a specific weight of flowers is placed in a sealed glass vial.

-

Fiber Exposure: An SPME fiber (e.g., coated with polydimethylsiloxane (B3030410) - PDMS) is exposed to the headspace of the vial (the air above the sample) for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.[24]

-

Thermal Desorption: The fiber is then withdrawn and immediately inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the separation, identification, and quantification of volatile compounds like this compound in essential oils.[25]

-

Sample Preparation: The essential oil or absolute is diluted in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration. An internal standard (e.g., n-alkanes) may be added for more accurate quantification.

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.

-

GC Column: A capillary column with a suitable stationary phase (e.g., HP-5MS, DB-5) is employed for the separation of the compounds.[25]

-

Oven Temperature Program: A programmed temperature gradient is used to elute the compounds based on their boiling points and polarity. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 240-280°C) at a specific rate (e.g., 3-5°C/min).[25]

-

Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC inlet.[25]

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact ionization) and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with a mass spectral library (e.g., NIST, Wiley).

-

Quantification: The concentration of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak area of a known concentration of a standard or by using the internal standard method. The percentage composition is calculated by dividing the peak area of this compound by the total peak area of all identified compounds.

Biosynthesis of this compound

The formation of this compound in plants is a multi-step enzymatic process that begins with primary metabolites. The key precursors are benzyl alcohol and acetyl-coenzyme A (acetyl-CoA).

-

Benzyl Alcohol Synthesis: Benzyl alcohol is derived from the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway .[6][9] The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate, a key intermediate in the synthesis of all three aromatic amino acids.[26] Through a series of enzymatic reactions, L-phenylalanine is converted to cinnamic acid, which then undergoes further modifications to yield benzaldehyde (B42025). Finally, benzaldehyde is reduced to benzyl alcohol.

-

Acetyl-CoA Synthesis: Acetyl-CoA is a central metabolite in cellular respiration and is primarily produced from the breakdown of carbohydrates (glycolysis) and fatty acids.[8][23] In the context of this compound synthesis, the acetyl group is transferred from acetyl-CoA.

-

Final Esterification Step: The final step in the biosynthesis of this compound is the esterification of benzyl alcohol with the acetyl group from acetyl-CoA. This reaction is catalyzed by a specific enzyme called benzylalcohol O-acetyltransferase (BEAT) , which belongs to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases. In Jasminum sambac, two such enzymes, JsBEAT1 and JsBEAT2, have been identified and shown to be highly expressed in the flower petals, correlating with the emission of this compound.

Visualizations

Experimental Workflow for this compound Analysis

Caption: A flowchart illustrating the common experimental workflows for the extraction and quantitative analysis of this compound from floral materials.

Biosynthetic Pathway of this compound

Caption: A simplified diagram of the biosynthetic pathway of this compound in plants, highlighting the key precursors and enzymatic steps.

Conclusion

This compound is a key contributor to the desirable fragrances of jasmine and ylang-ylang, making it a compound of significant interest to researchers in fields ranging from plant science to fragrance chemistry and drug development. This guide has provided a comprehensive overview of its natural occurrence, with quantitative data presented for easy comparison. The detailed experimental protocols for extraction and analysis offer a practical resource for laboratory work. Furthermore, the elucidation of its biosynthetic pathway, from primary metabolites to the final esterification step catalyzed by a specific acyltransferase, provides a deeper understanding of the molecular mechanisms underlying the production of this important volatile compound. This knowledge can inform future research in metabolic engineering to enhance the production of valuable natural fragrances and in the development of novel bioactive compounds.

References

- 1. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]

- 2. Best Enzymes For Plants | How Enzyme Helps In Plants Growth [infinitabiotech.com]

- 3. The Jasmine (Jasminum sambac) Genome Provides Insight into the Biosynthesis of Flower Fragrances and Jasmonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How is acetyl-CoA generated in plants - IOWA STATE UNIVERSITY [portal.nifa.usda.gov]

- 6. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Acetyl-Coenzyme A Synthetase in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Pyruvate Dehydrogenase and Acetyl-Coenzyme A Synthetase in Fatty Acid Synthesis in Developing Arabidopsis Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 10. Benzyl Alcohol – Preserving With Plants [lisaliseblog.com]

- 11. CA3141080A1 - Use of benzyl alcohol as a herbicide - Google Patents [patents.google.com]

- 12. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 14. Functional Characterization of a Melon Alcohol Acyl-transferase Gene Family Involved in the Biosynthesis of Ester Volat… [ouci.dntb.gov.ua]

- 15. mdpi.com [mdpi.com]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. oarjpublication.com [oarjpublication.com]

- 18. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Characterization of a sweet basil acyltransferase involved in eugenol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Schnable Lab Research [schnablelab.plantgenomics.iastate.edu]

- 23. researchgate.net [researchgate.net]

- 24. bioone.org [bioone.org]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. Characterization of Two BAHD Acetyltransferases Highly Expressed in the Flowers of Jasminum sambac (L.) Aiton - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Benzyl Acetate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) acetate (B1210297) is a key volatile organic compound responsible for the characteristic floral scent of numerous plant species, including jasmine, ylang-ylang, and gardenia.[1][2][3] Its pleasant aroma makes it a valuable ingredient in the fragrance, cosmetic, and food industries.[1][2][3] Understanding the intricate biosynthetic pathways of benzyl acetate in plants is crucial for metabolic engineering efforts aimed at enhancing its production for commercial purposes and for elucidating the ecological roles of floral scents. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, from its primary metabolic precursors to the final esterification step. It includes detailed experimental protocols for the key enzymes and analytical techniques used in its study, a summary of quantitative data on its natural occurrence, and a discussion of the regulatory mechanisms that govern its production.

The Core Biosynthetic Pathway of this compound

The primary route for this compound biosynthesis in plants is a multi-step enzymatic process that originates from the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. The pathway can be broadly divided into two main stages: the formation of the alcohol precursor, benzyl alcohol, and its subsequent esterification to this compound.

The established biosynthetic pathway proceeds as follows:

-

L-Phenylalanine → Cinnamic Acid: The pathway initiates with the non-oxidative deamination of L-phenylalanine to cinnamic acid, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .

-

Cinnamic Acid → Benzoic Acid: Cinnamic acid is then converted to benzoic acid through a series of reactions. This conversion can occur via a β-oxidative pathway, which involves the shortening of the side chain of cinnamic acid.

-

Benzoic Acid → Benzaldehyde: Benzoic acid is reduced to benzaldehyde.

-

Benzaldehyde → Benzyl Alcohol: The aldehyde is further reduced to the corresponding alcohol, benzyl alcohol, by the action of an alcohol dehydrogenase.[4]

-

Benzyl Alcohol + Acetyl-CoA → this compound: The final step is the esterification of benzyl alcohol with acetyl-CoA, catalyzed by the enzyme Acetyl-CoA:Benzylalcohol Acetyltransferase (BEAT) .[4][5]

Diagram of the this compound Biosynthetic Pathway

Caption: The core biosynthetic pathway of this compound in plants.

Key Enzymes in this compound Biosynthesis

Phenylalanine Ammonia-Lyase (PAL)

PAL is a crucial enzyme that channels carbon from primary metabolism into the phenylpropanoid pathway. It catalyzes the first committed step in the biosynthesis of a vast array of secondary metabolites, including flavonoids, lignins, and the precursors of this compound.

Acetyl-CoA:Benzylalcohol Acetyltransferase (BEAT)

BEAT is the terminal enzyme in the biosynthesis of this compound, responsible for the characteristic floral scent in many plant species.[4][5] It belongs to the BAHD family of acyltransferases.[6] The expression of the BEAT gene is often tissue-specific, with the highest levels typically found in the petals of mature flowers, coinciding with peak scent emission.

Benzoyl-CoA:Benzyl Alcohol Benzoyltransferase (BEBT)

In some plant species, such as Clarkia breweri, another related enzyme, Benzoyl-CoA:Benzyl Alcohol Benzoyltransferase (BEBT), has been characterized.[7] BEBT catalyzes the formation of benzyl benzoate (B1203000) from benzyl alcohol and benzoyl-CoA. Interestingly, BEBT can also utilize acetyl-CoA as a substrate to produce this compound, although with a much lower affinity, suggesting that BEAT is the primary enzyme for this compound synthesis in vivo.[7]

Quantitative Data on this compound Production

The concentration of this compound varies significantly among different plant species, cultivars, and even within different floral parts. Environmental factors and the developmental stage of the flower also play a crucial role in the quantity of this compound produced.

| Plant Species | Cultivar/Variety | Tissue | This compound Concentration | Reference |

| Prunus mume | Multiple cultivars | Flowers | 34.23% to 87.26% of total floral volatiles | [8] |

| Jasminum sambac | - | Callus on MS + 20% sucrose | 1.27% | [9] |

| Clarkia breweri | - | Floral scent | ~20-40% of total scent output | [7] |

Enzyme Kinetics:

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Plant Species | Reference |

| BEBT | Benzoyl-CoA | - | 17,100 | Clarkia breweri | [7] |

| BEBT | Acetyl-CoA | 818 | 1,400 | Clarkia breweri | [7] |

Experimental Protocols

Headspace Volatile Collection from Flowers

This protocol describes a non-destructive method for collecting floral volatiles for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Oven bags

-

Polypropylene (B1209903) bulkhead unions

-

Air pump and vacuum

-

Glass filter cartridge with a sorbent trap (e.g., Tenax TA)

-

PTFE pipe thread tape

-

Glass vials

Procedure:

-

Preparation of Collection Bags: Boil oven bags in water for 30 minutes to remove residual plastic compounds. Dry the bags in an oven at 175°C for 60 minutes. Install polypropylene bulkhead unions in the corners of the closed end of the bags. Rinse all bags and tubing with 75% ethanol and allow them to air dry.[4][6]

-

Volatile Collection:

-

Select a blooming flower for sampling.

-

Carefully enclose the flower within the prepared oven bag.

-

Connect the glass filter cartridge with the sorbent trap to the outlet union of the bag and to the vacuum pump.

-

Connect the air pump to the inlet union to supply purified air into the bag.

-

Turn on both the air pump and the vacuum, setting the flow rate to 0.05 L/min. Ensure the bag is filled with air but not overinflated.[6]

-

Collect volatiles for a defined period, typically 10 minutes for a rapid collection.[6]

-

After collection, turn off the pumps and carefully remove the filter cartridge.

-

-

Sample Storage: Place the filter cartridge into a clean glass vial, seal with a cap, and wrap the cap with PTFE pipe thread tape. Store the sample in a freezer until GC-MS analysis.[6]

-

Control Sample: Repeat the collection process with an empty oven bag to serve as a blank control.[6]

Diagram of Headspace Volatile Collection Workflow

Caption: Workflow for headspace volatile collection and analysis.

Extraction and Quantification of this compound from Plant Tissues by GC-MS

This protocol outlines the extraction of this compound and other metabolites from plant tissues for quantitative analysis.

Materials:

-

Plant tissue (e.g., flower petals)

-

Liquid nitrogen

-

Mortar and pestle

-

Ultrapure water

-

Ribitol (B610474) (internal standard)

-

Microcentrifuge tubes

-

Thermomixer

-

Centrifuge

-

Vacuum centrifuge (SpeedVac)

-

Methoxyamine hydrochloride in pyridine

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Metabolite Extraction:

-

Transfer a known weight of the powdered tissue to a microcentrifuge tube.

-

Add 700 µL of methanol and vortex for 10 seconds to quench enzymatic activity.[10]

-

Add a known amount of an internal standard (e.g., 30 µL of 0.2 mg/mL ribitol in water).[10]

-

Incubate the mixture in a thermomixer at 70°C for 15 minutes with shaking.[10]

-

Centrifuge at 14,000 rpm for 10 minutes and transfer the supernatant to a new tube.[10]

-

Add 375 µL of chloroform and 750 µL of ultrapure water to the supernatant for phase separation.[10]

-

Vortex and centrifuge at 4,000 rpm for 15 minutes.

-

Carefully collect the upper polar phase.[10]

-

Dry the collected phase in a vacuum centrifuge.[10]

-

-

Derivatization:

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Use a suitable temperature program for the GC oven to separate the compounds. For example, an initial temperature of 80°C, increasing at a rate of 15°C/min to 330°C, and holding for 5 minutes.[10]

-

Acquire mass spectra in full scan mode.

-

-

Quantification:

-

Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve generated with known concentrations of a this compound standard.

-

Acetyl-CoA:Benzylalcohol Acetyltransferase (BEAT) Enzyme Assay

This protocol is adapted from the assay for the related enzyme BEBT and can be used to measure BEAT activity.[7]

Materials:

-

Plant tissue extract containing BEAT enzyme

-

5x Assay buffer (250 mM Bis-Tris Propane, pH 7.7)

-

Benzyl alcohol substrate solution (50 mM in dimethyl sulfoxide)

-

[14C]-Acetyl-CoA (radiolabeled)

-

Scintillation vials

-

Scintillation fluid

-

Ethyl acetate

-

Microcentrifuge tubes

Procedure:

-

Reaction Setup: In a 0.6-mL microcentrifuge tube, combine the following:

-

5.0 µL of crude enzyme extract

-

10.0 µL of 5x assay buffer

-

1.0 µL of 50 mM benzyl alcohol

-

1.0 µL of [14C]-Acetyl-CoA

-

33 µL of water to a final volume of 50 µL.

-

-

Incubation: Incubate the reaction mixture at room temperature for 30 minutes.

-

Extraction:

-

Stop the reaction by adding 100 µL of ethyl acetate and vortexing.

-

Centrifuge to separate the phases.

-

Transfer the upper ethyl acetate phase containing the radiolabeled this compound to a scintillation vial.

-

-

Quantification:

-

Add scintillation fluid to the vial.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radiolabeled product formed over time.

-

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at multiple levels, including transcriptional control of biosynthetic genes and the influence of phytohormones.

Transcriptional Regulation

The expression of genes involved in the this compound biosynthetic pathway is controlled by specific transcription factors. MYB transcription factors have been identified as key regulators of floral scent production.[11][12] For instance, in Prunus mume, PmMYB4 transcription factors are suggested to play a role in regulating the accumulation of precursors for this compound synthesis.[5] These transcription factors bind to specific cis-regulatory elements in the promoters of target genes, such as BEAT, to activate or repress their transcription.

Hormonal Regulation by Jasmonates

The phytohormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are well-established regulators of plant defense responses and have also been shown to influence floral scent production.[13][14] Jasmonate signaling is initiated by the binding of the bioactive form, JA-isoleucine (JA-Ile), to its receptor, COI1.[13][14] This leads to the degradation of JAZ repressor proteins, which in turn de-represses transcription factors (such as MYCs) that activate the expression of JA-responsive genes, including those involved in floral scent biosynthesis.[13] In some species, a flower-specific jasmonate signaling pathway has been identified that regulates the constitutive accumulation of defensive compounds, which can include volatile terpenes that contribute to the overall floral scent profile.[13]

Diagram of Jasmonate Signaling Pathway Regulating Scent Biosynthesis

Caption: Simplified jasmonate signaling pathway in floral scent regulation.

Alternative Biosynthetic Pathways

While the pathway from L-phenylalanine is the major route for this compound biosynthesis, it is important to consider potential alternative sources for its precursors.

Alternative Routes to Benzyl Alcohol

In some microorganisms, benzyl alcohol can be synthesized from benzoic acid, which in turn can be derived from the degradation of other aromatic compounds.[10] While less common in plants, the possibility of alternative pathways contributing to the benzyl alcohol pool, especially under specific physiological conditions or in certain species, cannot be entirely ruled out.

Conclusion

The biosynthesis of this compound in plants is a well-defined pathway involving a series of enzymatic conversions from L-phenylalanine. The final esterification step, catalyzed by BEAT, is a critical control point in determining the final yield of this important floral volatile. The production of this compound is under complex regulatory control, involving both transcriptional and hormonal signaling networks. A thorough understanding of these pathways and their regulation is essential for the metabolic engineering of plants to enhance the production of this valuable natural product for various industrial applications. Future research should focus on further elucidating the specific transcription factors and signaling components that fine-tune the expression of this compound biosynthetic genes in different plant species.

References

- 1. ijsra.net [ijsra.net]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Video: Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling [jove.com]

- 7. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Methods: Manipulation of this compound and Jasmone Content of Jasminum sambac L. Using Modified Murashige and Skoog Medium on Callus Explant [zenodo.org]

- 10. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. MYB Transcription Factors as Regulators of Secondary Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flower-specific jasmonate signaling regulates constitutive floral defenses in wild tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Core Properties of Benzyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzyl (B1604629) acetate (B1210297), a prominent ester in the fragrance and flavor industries, also presents a subject of interest in scientific research due to its chemical characteristics and metabolic pathways. This technical guide provides a comprehensive overview of the physical and chemical properties of benzyl acetate, complete with detailed experimental protocols and visual representations of its core chemical and biological transformations.

Physical Properties

This compound is a colorless liquid with a characteristic sweet, fruity, and floral aroma reminiscent of jasmine.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molar Mass | 150.17 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Sweet, fruity, floral (jasmine-like) | [1][3] |

| Boiling Point | 212 - 215.5 °C (at 760 mmHg) | [4][5] |

| Melting Point | -51.3 °C | [4][5] |

| Density | 1.055 g/mL (at 20 °C) | |

| Refractive Index | 1.501 - 1.504 (at 20 °C) | [2] |

| Solubility in Water | 3.1 g/L | [1] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, and acetone | [1] |

| Vapor Pressure | 0.1643 mmHg (at 25 °C) | [2] |

| Flash Point | 90 - 102 °C (closed cup) | [2] |

| log Kₒw (Octanol-Water Partition Coefficient) | 1.96 | [1] |

Chemical Properties and Reactivity

This compound undergoes typical reactions of an ester, most notably hydrolysis and transesterification. Its synthesis is commonly achieved through the Fischer esterification of benzyl alcohol and acetic acid.

Fischer Esterification: Synthesis of this compound

The synthesis of this compound is a classic example of Fischer esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water.

Hydrolysis of this compound

This compound can be hydrolyzed back to benzyl alcohol and acetic acid. This reaction is the reverse of esterification and is typically catalyzed by an acid or a base. The equilibrium can be shifted towards the products by using a large excess of water.

References

- 1. This compound | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ScenTree - this compound (CAS N° 140-11-4) [scentree.co]

- 3. Showing Compound this compound (FDB003367) - FooDB [foodb.ca]

- 4. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

Spectroscopic Profile of Benzyl Acetate: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzyl (B1604629) acetate (B1210297), a common fragrance and flavor agent with applications in various scientific fields. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis.

Spectroscopic Data Summary

The spectroscopic data for benzyl acetate is summarized in the tables below, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 5.11 | Singlet | 2H | Methylene protons (-CH₂-) |

| 2.09 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 170.7 | Carbonyl carbon (C=O) |

| 136.1 | Aromatic carbon (quaternary) |

| 128.6 | Aromatic carbons (CH) |

| 128.2 | Aromatic carbons (CH) |

| 128.1 | Aromatic carbons (CH) |

| 66.2 | Methylene carbon (-CH₂-) |

| 20.8 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3035 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O (ester) stretch |

| ~1240 | Strong | C-O (ester) stretch |

| ~1020 | Medium | C-O stretch |

| ~750, ~700 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, providing valuable clues about its structure.

Table 4: Major Mass Spectrometry Fragments for this compound [3]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 150 | Moderate | [M]⁺ (Molecular ion) |

| 108 | High | [M - CH₂CO]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 79 | Moderate | [C₆H₇]⁺ |

| 43 | High | [CH₃CO]⁺ (Acylium ion) |

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : A small amount of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[4][5] A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

Data Acquisition : The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.[4] For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[4] Broadband proton decoupling is employed during ¹³C NMR acquisition to simplify the spectrum and enhance signal intensity.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) : As this compound is a liquid at room temperature, a simple "neat" sample preparation method can be used. A drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr).[6][7] The plates are pressed together to form a thin film of the sample.

-